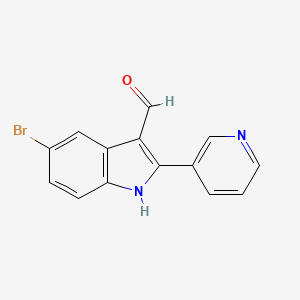

5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-pyridin-3-yl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O/c15-10-3-4-13-11(6-10)12(8-18)14(17-13)9-2-1-5-16-7-9/h1-8,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBBAAFOCONXNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C3=C(N2)C=CC(=C3)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Bromo 2 Pyridin 3 Yl 1h Indole 3 Carbaldehyde

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde, the primary disconnections involve the formyl group, the bromine atom, and the bond connecting the indole (B1671886) and pyridine (B92270) rings.

A logical primary disconnection is the removal of the C3-carbaldehyde group. This transformation is commonly achieved in the forward direction via a formylation reaction, such as the Vilsmeier-Haack reaction, on a 5-bromo-2-(pyridin-3-yl)-1H-indole precursor.

Further deconstruction of this precursor can proceed via two main pathways:

Pathway A: Disconnecting the C-C bond between the indole C2 and the pyridine ring. This suggests a cross-coupling reaction (e.g., Suzuki or Stille coupling) between a 2-halo-5-bromoindole derivative and a suitable pyridine organometallic reagent, or the construction of the indole ring itself from precursors already bearing the pyridinyl moiety.

Pathway B: Removing the bromine atom at the C5 position. This implies a late-stage electrophilic bromination of a 2-(pyridin-3-yl)-1H-indole intermediate.

A highly convergent strategy involves the Fischer indole synthesis, where the indole ring is constructed from precursors that already contain the required substituents. For instance, the reaction of (4-bromophenyl)hydrazine (B1265515) with an appropriate pyridinyl ketone would directly generate the 5-bromo-2-(pyridin-3-yl)-1H-indole scaffold, which can then be formylated.

Synthesis of the 1H-Indole-3-carbaldehyde Core

The introduction of a formyl group at the C3 position is a fundamental transformation in indole chemistry, as indole-3-carbaldehydes are versatile intermediates for the synthesis of a wide array of biologically active compounds. researchgate.net

Vilsmeier-Haack Formylation of Indoles

The Vilsmeier-Haack reaction is the most common and efficient method for the C3-formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. sid.irorganic-chemistry.orgsemanticscholar.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.orgorgsyn.org

The mechanism involves the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. The electron-rich indole ring then attacks this electrophile, preferentially at the C3 position, to form an iminium salt intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the final indole-3-carbaldehyde. organic-chemistry.org This method is highly effective, often providing near-quantitative yields of the desired product in a simple and convenient procedure. orgsyn.org

Table 1: Key Aspects of the Vilsmeier-Haack Reaction for Indole Formylation

| Feature | Description |

| Reagents | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) |

| Key Intermediate | Chloroiminium ion (Vilsmeier reagent) |

| Reaction Type | Electrophilic aromatic substitution |

| Position of Formylation | Predominantly C3 |

| Advantages | High yield, simple procedure, widely applicable |

A patent describes a method where substituted 2-methylanilines react with a Vilsmeier reagent, prepared from DMF and POCl₃, to form indole-3-carbaldehyde derivatives in a one-pot reaction that involves both cyclization and formylation. google.com

Alternative Formylation Approaches to Indole-3-Carbaldehydes

While the Vilsmeier-Haack reaction is prevalent, several other methods exist for the formylation of indoles. researchgate.net These alternatives can be useful when the substrate is sensitive to the conditions of the Vilsmeier-Haack reaction.

Reimer-Tiemann Reaction: This method involves the reaction of indole with chloroform (B151607) in the presence of a strong base. However, it often results in a mixture of products and lower yields compared to the Vilsmeier-Haack reaction. orgsyn.org

Gattermann Reaction: A modified Gattermann reaction can be used on certain indole derivatives, employing hydrogen cyanide and a Lewis acid catalyst. orgsyn.org

Duff Reaction: The reaction of gramine (B1672134) (an indole derivative) with hexamethylenetetramine (HMTA) can generate the formylating species to produce indole-3-carbaldehyde. researchgate.net

Oxidation of 3-Methylindole (Skatole): Oxidation of skatole with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can afford indole-3-carbaldehyde. researchgate.net

Metal-Catalyzed Formylations: Recent advancements include copper-catalyzed formylation using sources like TMEDA or DMSO, and ruthenium-catalyzed formylation using N-methylaniline as the carbonyl source. researchgate.net

Table 2: Comparison of Indole Formylation Methods

| Method | Reagents | Typical Yield | Comments |

| Vilsmeier-Haack | DMF, POCl₃ | Very High | Most common and efficient method. orgsyn.org |

| Reimer-Tiemann | CHCl₃, Strong Base | Low to Moderate | Often gives product mixtures. orgsyn.org |

| Duff Reaction | Gramine, HMTA | Good | Utilizes a pre-functionalized indole. researchgate.net |

| Skatole Oxidation | 3-Methylindole, DDQ | Good | Involves oxidation of a methyl group. researchgate.net |

Strategic Introduction of the Bromine Moiety at the C5 Position of the Indole Ring

The placement of a bromine atom at the C5 position of the indole nucleus can be achieved either by direct halogenation of the pre-formed indole ring or by constructing the ring from a brominated precursor.

Direct Bromination Approaches

The indole ring is susceptible to electrophilic substitution. While the C3 position is the most nucleophilic, if it is blocked, electrophilic attack occurs on the benzo portion of the molecule, typically at the C5 position. Halogenated natural products often feature bromine at the C5 or C6 position of the indole ring, and this substitution can enhance biological activity. beilstein-archives.org

Direct bromination can be achieved using various brominating agents. A common method involves treating the indole substrate with molecular bromine (Br₂) in a suitable solvent system, such as dichloromethane/methanol. researchgate.net Other reagents like N-bromosuccinimide (NBS) are also effective for this purpose. The selectivity for the C5 position depends on the existing substituents on the indole ring and the reaction conditions. For example, enzymatic bromination has also been shown to be effective for the C3-bromination of various indole derivatives. frontiersin.org

Synthesis via Brominated Precursors (e.g., 5-Bromo-2-methylaniline (B1273131) in Fisher Indole Synthesis Analogues)

A powerful strategy for ensuring the correct placement of the bromine atom is to begin with a precursor that already contains it. The Fischer indole synthesis is a classic and versatile method for constructing the indole ring. wikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.gov

To synthesize a 5-bromoindole (B119039), one would typically start with (4-bromophenyl)hydrazine. This hydrazine (B178648) is then condensed with an appropriate carbonyl compound that will form the C2 and C3 atoms of the indole ring. For the target molecule, this would involve a ketone containing a pyridin-3-yl group, such as 3-acetylpyridine. The subsequent acid-catalyzed rearrangement and cyclization would yield the 5-bromo-2-(pyridin-3-yl)-1H-indole core. wikipedia.orgnih.gov

An alternative approach, as mentioned in a patent, utilizes 4-bromo-2-methylaniline. google.com In this procedure, the aniline (B41778) derivative is treated with a Vilsmeier reagent, which facilitates a reaction sequence that results in the formation of 6-bromo-1H-indole-3-carbaldehyde. A similar strategy starting with 5-bromo-2-methylaniline could potentially be adapted to form the corresponding 5-bromoindole derivative. This method combines the indole ring synthesis and formylation into a streamlined process.

Table 3: Precursor-Based Strategies for 5-Bromoindole Synthesis

| Synthetic Method | Key Precursors | Key Transformation |

| Fischer Indole Synthesis | (4-Bromophenyl)hydrazine, Pyridinyl ketone | Acid-catalyzed cyclization of a hydrazone. wikipedia.org |

| Modified Vilsmeier Approach | 4-Bromo-2-methylaniline, DMF, POCl₃ | In situ cyclization and formylation. google.com |

Palladium-Catalyzed Cross-Coupling Reactions for Pyridin-3-yl Introduction at the C2 Position

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds. In the context of synthesizing the target molecule, the most plausible route involves the reaction of a 2-halo-5-bromo-1H-indole-3-carbaldehyde intermediate with pyridine-3-boronic acid. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions, such as debromination or decomposition of the aldehyde.

Research on similar structures, such as the coupling of 5-bromoindazoles (isomers of indoles), has shown that catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are highly effective. nih.gov The reaction typically employs a carbonate base like K₂CO₃ or a phosphate (B84403) base like K₃PO₄ in a solvent system such as a mixture of dioxane and water or dimethoxyethane (DME). nih.govnih.gov The presence of the electron-withdrawing aldehyde group at the C3 position can influence the reactivity of the indole ring, making the optimization of these conditions essential.

A general reaction scheme is presented below:

Scheme 1: General Suzuki-Miyaura coupling for the synthesis of 2-aryl-indole derivatives.

Caption: The scheme illustrates the palladium-catalyzed cross-coupling between a 2-halo-5-bromo-1H-indole-3-carbaldehyde and pyridine-3-boronic acid. X represents a halogen (Cl, Br, I).

The table below summarizes typical conditions explored for Suzuki-Miyaura couplings on related halo-indole and halo-indazole systems, which would inform the synthesis of the target compound.

| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Substrate Type |

|---|---|---|---|---|---|---|

| Pd(dppf)Cl₂ (5) | dppf (intrinsic) | K₂CO₃ (3) | DME | 80 | High | 5-Bromo-N-alkyl-indazole nih.gov |

| P1 Precatalyst (1-1.5) | XPhos (intrinsic) | K₃PO₄ (2) | Dioxane/H₂O | 60 | 91-99 | Unprotected Chloroindoles nih.gov |

| Pd(PPh₃)₄ (6) | PPh₃ (intrinsic) | K₂CO₃ (2) | H₂O | 150 (MW) | ~70 | 5,7-Dibromo-N-benzyl-indole rsc.org |

| Pd(OAc)₂ (2) / PPh₃ (4) | PPh₃ | K₂CO₃ (3) | MeCN/H₂O | 80 | Low-Mod. | 4-Pyridinylboronic acid reddit.com |

Other Metal-Catalyzed C-C Bond Formations (e.g., C-H Arylation)

An alternative strategy is direct C-H arylation, which circumvents the need to pre-functionalize the C2 position of the indole with a halogen or boron moiety. This method involves the direct coupling of the C2-H bond of 5-bromo-1H-indole-3-carbaldehyde with a 3-halopyridine. While synthetically elegant, this approach faces significant challenges for this specific target molecule.

Studies on the direct C-H arylation of indoles bearing a C3-aldehyde have shown that the reaction is highly sensitive to steric hindrance at the C5 position. nih.gov Specifically, attempts to perform C-H arylation on 5-substituted indoles have been reported to be unsuccessful, yielding no desired product. nih.gov This suggests that the presence of the bromine atom at the C5 position would likely inhibit the desired C2-H activation, making the Suzuki-Miyaura coupling of a 2-haloindole a more viable and predictable synthetic route.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount to achieving a successful synthesis of this compound, particularly for the key Suzuki-Miyaura coupling step. Several factors must be systematically varied to maximize yield and minimize impurities.

Catalyst and Ligand System: The choice of palladium source and ligand is the most critical parameter. While Pd(PPh₃)₄ is a classic catalyst, modern systems often provide better results. Buchwald-type phosphine (B1218219) ligands like SPhos and XPhos, often used with Pd₂(dba)₃ or as pre-formed precatalysts, have demonstrated high efficacy for coupling on unprotected nitrogen-rich heterocycles. nih.gov For instance, in the coupling of 3-chloroindazoles, an XPhos-based precatalyst gave significantly higher yields (69-80%) compared to using Pd₂(dba)₃ with XPhos ligand separately (56%). nih.gov

Base: The base plays a crucial role in the transmetalation step. Inorganic bases are most common, with K₂CO₃ and K₃PO₄ being frequently employed. The strength and solubility of the base can impact the reaction rate and the stability of the boronic acid. In some cases, base-free conditions have been developed, for instance, in carbonylative Suzuki couplings using DABO boronates, which can be advantageous for substrates with base-sensitive functional groups. nih.gov

Solvent: The solvent system must solubilize the reactants and facilitate the catalytic cycle. Aprotic polar solvents like dioxane, DME, and THF, often in combination with water, are standard. nih.govnih.gov The water component is crucial for activating the boronic acid with the base.

Temperature and Reaction Time: Suzuki couplings are typically run at elevated temperatures, often between 60-110 °C. nih.gov Microwave irradiation can sometimes be used to shorten reaction times and improve yields, as demonstrated in the synthesis of 5,7-diarylindoles where reactions were completed in about one hour. rsc.org

| Parameter | Variables | Rationale/Observations |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂, Pd-NHC complexes | Precatalysts often show higher activity and stability. Pd(dppf)Cl₂ is effective for heteroaryl couplings. nih.gov |

| Ligand | PPh₃, XPhos, SPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination steps. nih.gov |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, KF | K₃PO₄ is often effective for challenging couplings. KF can be used for base-labile substrates. organic-chemistry.org |

| Solvent | Dioxane/H₂O, DME, THF, Toluene/H₂O, MeCN/H₂O | Solvent choice affects solubility and reaction kinetics. Dioxane/H₂O is a robust, common system. nih.govreddit.com |

Protection and Deprotection Strategies for the Indole N-H

The acidic proton of the indole N-H can interfere with organometallic reagents and bases used in cross-coupling reactions, leading to side reactions or catalyst inhibition. nih.gov Therefore, a common strategy is to temporarily replace this proton with a protecting group.

For indole synthesis, several N-protecting groups are suitable:

Boc (tert-butyloxycarbonyl): This group is widely used due to its ease of installation (using Boc₂O) and removal under acidic conditions (e.g., TFA). However, the Boc group has been shown to be thermally labile and can be cleaved during high-temperature coupling reactions, which can be either an undesired side reaction or a planned tandem deprotection step. rsc.orgmdpi.com

Sulfonyl Groups (e.g., Ts, Nosyl): Arylsulfonyl groups are robust and strongly electron-withdrawing, which can modify the indole's reactivity. Their removal, however, often requires harsh basic conditions. derpharmachemica.com

Benzyl (B1604629) (Bn): A benzyl group can be installed using benzyl bromide. While stable to many conditions, its removal typically requires hydrogenolysis, which may not be compatible with other functional groups in the molecule.

Conversely, developing coupling conditions that are tolerant of the free N-H is highly desirable as it eliminates two steps (protection and deprotection) from the synthetic sequence. Recent advances have shown that Suzuki-Miyaura couplings can be successfully performed on unprotected indoles and other nitrogen-rich heterocycles. nih.gov This is often achieved by careful selection of a robust catalyst system and reaction conditions, such as using aqueous solvents which can favor the desired catalytic cycle over N-H related side reactions. rsc.org Given that the target molecule contains an aldehyde, avoiding the extra steps and potentially harsh conditions of protection/deprotection would be advantageous.

Novel and Green Synthetic Approaches

In line with the principles of green chemistry, modern synthetic efforts aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

One notable green approach applicable to indole chemistry is the use of water as a reaction solvent for Suzuki-Miyaura couplings. A method for the synthesis of 5,7-diarylindoles has been developed that proceeds efficiently in water with a low palladium catalyst loading (1.5 mol%) and without the need for N-protection. rsc.org This strategy is highly attractive as it replaces volatile organic solvents with an environmentally benign alternative.

Solvent-Free Methods and Grindstone Techniques for Indole Derivatives

Mechanochemistry, particularly grindstone chemistry, offers a powerful solvent-free alternative to traditional solution-phase synthesis. This technique involves grinding solid reactants together in a mortar and pestle, sometimes with a catalytic amount of a liquid additive (liquid-assisted grinding or LAG). These methods can lead to faster reaction kinetics, reduced waste, and sometimes different selectivity compared to solution-based reactions.

While the direct application of grindstone techniques to the Suzuki coupling for this specific target molecule has not been reported, the methodology has been successfully used for the synthesis of various other heterocyclic compounds, including bis(indolyl)methanes. The formation of these indole derivatives via the condensation of indole and aromatic aldehydes is significantly faster under solvent-free grinding conditions compared to solution-phase reactions. This demonstrates the potential for mechanochemical methods to be adapted for C-C bond-forming reactions in the synthesis of complex indole derivatives, representing a promising avenue for future green synthetic development.

Supramolecular Catalysis in Indole Derivative Synthesis

Supramolecular catalysis, which utilizes non-covalent interactions within a host-guest complex to accelerate and control a chemical reaction, represents a sophisticated approach to synthesis. In the context of indole synthesis, cyclodextrins and other macrocyclic hosts have been employed to create a microenvironment that can stabilize transition states, enhance regioselectivity, and enable reactions in aqueous media.

While a specific supramolecular catalytic system for the synthesis of this compound is not extensively documented, the principles can be applied to key bond-forming steps. For instance, in a potential Fischer indole synthesis pathway, a host molecule like β-cyclodextrin could encapsulate the (4-bromophenyl)hydrazine or the pyridinyl ketone precursor. This encapsulation can orient the substrates favorably for the initial condensation and subsequent cyclization, potentially increasing the reaction rate and yield under milder, greener conditions (e.g., in water).

Table 1: Potential Application of Supramolecular Catalysis in Fischer Indole Synthesis

| Step | Description | Potential Supramolecular Effect |

|---|---|---|

| 1. Precursor Complexation | (4-bromophenyl)hydrazine and a pyridinyl ketone are encapsulated by a host (e.g., β-cyclodextrin). | Increased effective molarity; shielding of reactive intermediates. |

| 2. Hydrazone Formation | Acid-catalyzed condensation to form the phenylhydrazone intermediate within the host cavity. | Stabilization of the protonated intermediate; enhanced reaction rate. |

| 3. jk-sci.comjk-sci.com-Sigmatropic Rearrangement | The key rearrangement step leading to the di-imine intermediate. | Confinement effects could lower the activation energy and improve regioselectivity. |

| 4. Cyclization & Aromatization | Formation of the indole ring and elimination of ammonia. | Facilitated by the hydrophobic environment of the catalyst's cavity. |

This strategy offers a sustainable alternative to traditional methods that often rely on harsh acidic conditions and organic solvents. The development of a tailored supramolecular catalyst could significantly enhance the efficiency of synthesizing the core 5-bromo-2-(pyridin-3-yl)-1H-indole scaffold.

Iodine-Mediated Synthetic Pathways

Molecular iodine (I₂) has emerged as a versatile and environmentally benign catalyst for a variety of organic transformations, including the functionalization of indoles. Its utility stems from its ability to act as a mild Lewis acid and to facilitate electrophilic substitution and oxidative coupling reactions.

In the synthesis of complex indoles, iodine can catalyze C-H functionalization, offering a direct method for introducing aryl or other groups. For instance, iodine-catalyzed C3-arylation of indoles with cyclohexanones has been reported to yield 2-(indol-3-yl)phenols. researchgate.net While this applies to C3 functionalization, the principle of iodine-catalyzed C-H activation is a burgeoning field.

A more direct role for iodine is found in multicomponent reactions. For example, in a Groebke–Blackburn–Bienaymé (GBB) reaction involving an indole aldehyde, an aminoazine, and an isocyanide, iodine was found to promote an unconventional cyclization pathway, leading to unique polyheterocyclic scaffolds. bohrium.com This highlights iodine's capacity to not only catalyze but also to divert reaction pathways toward novel molecular architectures.

For the synthesis of the target molecule, an iodine-mediated pathway could be envisaged for the crucial C2-arylation step. Although palladium-catalyzed methods like Suzuki coupling are more conventional, research into iodine-catalyzed C-H arylation of indoles is an active area. Such a method would involve the direct coupling of a 5-bromoindole derivative with a pyridine precursor, activated by molecular iodine, representing a more atom-economical approach compared to methods requiring pre-halogenation of the indole at the C2 position.

Table 2: Examples of Iodine-Catalyzed Reactions in Indole Chemistry

| Reaction Type | Substrates | Product Type | Catalyst/Mediator | Reference |

|---|---|---|---|---|

| C3-Arylation | Indoles, Cyclohexanones | 2-(Indol-3-yl)phenols | I₂ / DMSO | researchgate.net |

| C3-Sulfenylation | Indoles, 1-Aryltriazenes, CS₂ | 3-Arylthioindoles | I₂ | nih.gov |

| Friedel-Crafts Alkylation | Indoles, (Indol-3-yl)methanols | Diindolylmethanes | I₂ | nih.govbeilstein-journals.org |

| Unconventional Cyclization | Indole-3-carbaldehyde, Aminopyridine, Isocyanide | Fused Polyheterocycles | I₂ | bohrium.com |

Multicomponent Reaction Strategies Incorporating Indole-3-carbaldehyde Derivatives

Once synthesized, this compound serves as a valuable building block in multicomponent reactions (MCRs). MCRs are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering high efficiency and molecular diversity. The aldehyde functionality at the C3 position of the indole is particularly well-suited for participation in a variety of MCRs.

One prominent example is the Groebke–Blackburn–Bienaymé (GBB) reaction . In this MCR, an aldehyde (like our target molecule), an aminoazine (such as an aminopyridine or aminopyrazine), and an isocyanide react to form fused heterocyclic systems, typically imidazo[1,2-a]pyridines and related structures. The participation of an indole-3-carbaldehyde derivative in the GBB reaction can lead to complex polyheterocyclic scaffolds with potential biological activity. bohrium.com

Another important MCR is the Ugi reaction , a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. Using this compound in an Ugi reaction would lead to the formation of complex peptide-like structures appended to the indole core, rapidly generating libraries of molecules for biological screening.

Furthermore, indole-3-carbaldehyde derivatives are known to participate in various domino and tandem reactions that can be classified as MCRs. These include condensations with active methylene (B1212753) compounds, followed by cyclization, to generate a wide array of functionalized heterocycles. rsc.orgarkat-usa.org For example, the reaction of an indole-3-carbaldehyde with C-H activated acids in the presence of an amine can lead to highly substituted pyridines and other fused systems. jk-sci.comrsc.org

Table 3: Potential Multicomponent Reactions of this compound

| Reaction Name | Components | Resulting Scaffold |

|---|---|---|

| Groebke–Blackburn–Bienaymé | Target Aldehyde, Aminoazine, Isocyanide | Indole-substituted fused imidazo[1,2-a]azines |

| Ugi Reaction | Target Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide derivatives of the indole |

| Domino Condensation/Cyclization | Target Aldehyde, Malononitrile, Thiol/Amine | Fused thiophene (B33073) or pyridine rings on the indole core |

| Three-Component Imidazole (B134444) Synthesis | Target Aldehyde, Benzil, Aniline derivative, Ammonium acetate (B1210297) | Trisubstituted imidazole bearing the indole moiety |

The utility of this compound in these MCRs underscores its importance as a versatile intermediate for generating molecular complexity and exploring novel chemical space in drug discovery and materials science.

Advanced Spectroscopic Techniques for Structural Elucidation of 5 Bromo 2 Pyridin 3 Yl 1h Indole 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their spatial and through-bond connectivities.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Characteristic Chemical Shifts and Coupling Patterns

One-dimensional NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton in the molecule. The indole (B1671886) N-H proton is expected to appear as a broad singlet at a downfield chemical shift (typically > 11 ppm), a characteristic feature for this functional group. The aldehyde proton (-CHO) will be a sharp singlet, also significantly downfield (around 10 ppm), due to the deshielding effect of the carbonyl group.

The aromatic region will be complex, showing signals for the three protons on the brominated indole ring and the four protons on the pyridine (B92270) ring.

Indole Protons: The H4 proton is expected to be a doublet, deshielded by the adjacent aldehyde. The H6 proton will likely be a doublet of doublets, and the H7 proton a doublet. The bromine at position 5 will influence the chemical shifts of these protons.

Pyridine Protons: The four protons of the pyridin-3-yl group will exhibit characteristic chemical shifts and coupling patterns, typically appearing in the 7.5-9.0 ppm range.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will complement the ¹H NMR data by showing a signal for each unique carbon atom. The most downfield signal is expected for the aldehyde carbonyl carbon (around 185 ppm). The carbon atoms of the indole and pyridine rings will appear in the aromatic region (approximately 110-150 ppm). The carbon atom bonded to bromine (C5) will have its chemical shift influenced by the heavy atom effect.

Expected ¹H and ¹³C NMR Chemical Shifts The following data is predicted based on analysis of 5-bromoindole-3-carbaldehyde and related structures.

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Indole N-H | > 11.0 (broad s) | - |

| Aldehyde CHO | ~10.0 (s) | ~185.0 |

| C2 | - | ~145.0 |

| C3 | - | ~120.0 |

| C3a | - | ~126.0 |

| C4 | ~8.3 (d) | ~125.0 |

| C5 | - | ~116.0 |

| C6 | ~7.4 (dd) | ~128.0 |

| C7 | ~7.5 (d) | ~114.0 |

| C7a | - | ~136.0 |

| Pyridine C2' | - | ~150.0 |

| Pyridine H2' | ~9.0 (d) | - |

| Pyridine C4' | - | ~135.0 |

| Pyridine H4' | ~8.0 (dt) | - |

| Pyridine C5' | - | ~124.0 |

| Pyridine H5' | ~7.6 (dd) | - |

| Pyridine C6' | - | ~148.0 |

| Pyridine H6' | ~8.8 (dd) | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would be used to trace the connectivity of protons within the indole and pyridine rings separately. For instance, a cross-peak between the signals for H6 and H7 would confirm their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. It is essential for connecting the different fragments of the molecule. Key expected correlations for 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde would include:

The aldehyde proton (CHO) to C3 and C2, confirming its position.

The indole N-H proton to C2, C3, C3a, and C7a.

The pyridine H2' proton to indole C2, providing definitive proof of the connectivity between the two heterocyclic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their through-bond connectivity. This is vital for determining the molecule's conformation. A NOESY spectrum could show spatial proximity between the aldehyde proton and the H4 proton of the indole ring, or between specific protons on the pyridine and indole rings, which helps to define the preferred rotational orientation (dihedral angle) between the two rings.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

For this compound, the FT-IR spectrum is expected to show several characteristic absorption bands. The presence of a sharp, strong band around 1650-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the conjugated aldehyde. rsc.org The N-H stretch of the indole ring is anticipated as a moderate to sharp band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aldehydic C-H stretch typically shows two weaker bands around 2820 cm⁻¹ and 2720 cm⁻¹. The C-Br stretch is expected to appear in the fingerprint region, typically below 600 cm⁻¹.

Expected Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Indole N-H | Stretching | 3200 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aldehyde C-H | Stretching | ~2820 and ~2720 |

| Aldehyde C=O | Stretching | 1650 - 1680 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1300 - 1350 |

| C-Br | Stretching | 500 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons. The indole ring system is inherently chromophoric. The presence of the pyridyl group at C2 and the carbaldehyde at C3 creates an extensive conjugated system. This extended conjugation is expected to result in absorption maxima (λ_max) at longer wavelengths compared to simpler indoles. researchgate.net The spectrum would likely display multiple bands corresponding to π→π* transitions within the aromatic and conjugated system. The carbonyl group's n→π* transition might also be observed as a weaker band at a longer wavelength.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) measures this ratio with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's elemental composition and, therefore, its exact molecular formula.

For this compound, the molecular formula is C₁₄H₉BrN₂O. HRMS analysis (e.g., using ESI-TOF) would be expected to show a protonated molecular ion peak ([M+H]⁺) with a measured m/z value that matches the calculated theoretical value (300.9920) very closely. rsc.orgrsc.org The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be observed as two peaks of nearly equal intensity separated by 2 Da (i.e., [M+H]⁺ and [M+2+H]⁺), providing further confirmation of the presence of a single bromine atom.

Expected HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₄H₉BrN₂O |

| Theoretical Exact Mass [M] | 299.9847 |

| Expected [M+H]⁺ Ion | 300.9920 |

| Expected [M+Na]⁺ Ion | 322.9739 |

X-ray Crystallography for Solid-State Molecular Structure, Conformation, and Crystal Packing

While NMR provides the definitive structure in solution, single-crystal X-ray crystallography offers an unparalleled, unambiguous view of the molecule's structure in the solid state. If a suitable single crystal of the compound can be grown, this technique can provide precise atomic coordinates, allowing for the determination of exact bond lengths, bond angles, and torsion angles.

This analysis would confirm the connectivity of the indole, bromine, pyridine, and carbaldehyde moieties. Crucially, it would reveal the solid-state conformation, including the dihedral angle between the planes of the indole and pyridine rings. Furthermore, X-ray crystallography elucidates the crystal packing, showing how individual molecules interact with each other through intermolecular forces such as hydrogen bonds (e.g., between the indole N-H and the carbonyl oxygen of a neighboring molecule) and π-π stacking. researchgate.netnih.gov This information is vital for understanding the material's solid-state properties.

Complementary Spectroscopic Methods for Comprehensive Characterization

A comprehensive structural elucidation of novel compounds like this compound necessitates the use of a suite of analytical techniques that provide complementary information. While techniques like NMR and mass spectrometry are fundamental for determining the molecular structure and connectivity, other methods such as Electron Spin Resonance (ESR) spectroscopy, Powder X-ray Diffraction (PXRD), and Thermal Gravimetric Analysis (TGA) offer deeper insights into the electronic, crystalline, and thermal properties of the material. However, a thorough review of scientific literature and chemical databases reveals a notable absence of specific experimental data for this compound using these advanced techniques.

The synthesis and characterization of various substituted indole-3-carbaldehydes have been reported, but specific studies employing ESR, PXRD, and TGA on the title compound are not publicly available at this time. For instance, while crystallographic data exists for derivatives such as 5-Bromo-1H-indole-3-carbaldehyde 2-nitrophenylhydrazone hemihydrate, this does not directly describe the crystal structure of the parent aldehyde. Similarly, while ESR has been used to study radical intermediates in reactions involving indoles, no dedicated ESR spectroscopic study on this compound has been found.

In the absence of specific experimental data for this compound, the following sections will outline the theoretical applications and potential insights that could be gained from these complementary spectroscopic methods.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique used to study materials with unpaired electrons.

Theoretical Application:

Should this compound be involved in radical reactions or possess paramagnetic properties (e.g., as a stable radical or part of a metal complex), ESR spectroscopy would be an invaluable tool. It could provide information on the electronic structure of the radical species, the delocalization of the unpaired electron across the indole and pyridine rings, and any hyperfine coupling with magnetic nuclei such as ¹H, ¹⁴N, and ⁷⁹/⁸¹Br.

Hypothetical Data Table:

Without experimental data, a hypothetical table of expected ESR parameters is provided below for illustrative purposes.

| Parameter | Hypothetical Value | Information Gained |

| g-factor | ~2.003 | Indicates the presence of a carbon-centered radical. |

| Hyperfine Coupling Constant (aH) | 0.1 - 0.5 mT | Provides information on the interaction of the unpaired electron with nearby protons. |

| Hyperfine Coupling Constant (aN) | 0.2 - 1.0 mT | Reveals the interaction of the unpaired electron with nitrogen nuclei in the indole and pyridine rings. |

| Hyperfine Coupling Constant (aBr) | 0.5 - 2.0 mT | Shows the interaction of the unpaired electron with the bromine nucleus. |

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a powerful technique for characterizing the crystalline nature of a solid material. It provides information on the crystal structure, phase purity, and crystallite size.

Theoretical Application:

For a solid sample of this compound, PXRD would be instrumental in determining if the compound is crystalline or amorphous. If crystalline, the diffraction pattern would be a unique fingerprint of its crystal lattice. This data could be used to identify different polymorphs, which may have different physical properties such as solubility and melting point.

Hypothetical Data Table:

A hypothetical PXRD data table is presented below to illustrate the type of information that would be obtained. The diffraction angles (2θ) and corresponding d-spacings are characteristic of a specific crystal structure.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 80 |

| 20.8 | 4.27 | 65 |

| 25.1 | 3.54 | 90 |

| 28.9 | 3.09 | 50 |

Thermal Gravimetric Analysis (TGA)

Thermal Gravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.

Theoretical Application:

TGA of this compound would reveal its decomposition temperature and any mass loss events prior to decomposition, such as the loss of solvent or water molecules. This information is crucial for understanding the thermal stability of the compound, which is important for storage and handling.

Hypothetical Data Table:

The following table provides a hypothetical representation of TGA data for the compound.

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

| 25 - 150 | 0 | No significant mass loss, indicating absence of volatile solvents. |

| 150 - 250 | < 1 | Minor mass loss, potentially due to desorption of adsorbed species. |

| > 250 | Significant | Onset of thermal decomposition of the compound. |

Computational Chemistry and Theoretical Studies on 5 Bromo 2 Pyridin 3 Yl 1h Indole 3 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

DFT has become a important tool in computational chemistry for investigating the electronic structure of molecules. nih.gov This approach allows for the calculation of various molecular properties that are crucial for understanding the stability and reactivity of compounds like 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde.

Table 1: Selected Optimized Geometrical Parameters for an Indole (B1671886) Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (aromatic) | 1.3 - 1.4 | - |

| C-N | ~1.38 | ~108-125 |

| C=O | ~1.22 | ~124 |

Data is generalized from typical indole-3-carbaldehyde structures and may not represent the exact values for the titled compound.

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). asrjetsjournal.org This analysis also predicts the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be correlated with experimental Fourier-Transform Infrared (FT-IR) spectra to validate the computational model and aid in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net For instance, the characteristic C=O stretching frequency of the aldehyde group and the N-H stretching of the indole ring are key features in the vibrational spectrum. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarizable. nih.gov The spatial distribution of the HOMO and LUMO across the molecule reveals the regions most susceptible to nucleophilic and electrophilic attack. irjweb.com

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Parameter | Energy (eV) |

| EHOMO | Varies |

| ELUMO | Varies |

| ΔE (HOMO-LUMO Gap) | Varies |

The specific energy values depend on the computational method and basis set used.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, using a color-coded scheme to indicate different potential regions. researchgate.net Red and yellow colors typically represent regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue colors indicate regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. nih.gov For this compound, the MEP surface would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine (B92270) ring, while the hydrogen atom of the indole N-H group would exhibit a positive potential. dtic.mil

Molecules with significant charge transfer characteristics and large hyperpolarizabilities are of interest for applications in non-linear optics (NLO). nih.gov Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). nih.gov The magnitude of these parameters, particularly the first hyperpolarizability, indicates the NLO response of the molecule. mdpi.com The presence of electron-donating (the indole ring) and electron-accepting (the pyridine and aldehyde groups) moieties connected by a π-conjugated system in this compound suggests that it may exhibit NLO properties.

Time-Dependent Density Functional Theory (TDDFT) for Electronic Absorption Spectra Prediction and UV-Vis Correlation

Time-Dependent Density Functional Theory (TDDFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. ehu.esrsc.org By calculating the vertical excitation energies and oscillator strengths, TDDFT can simulate the UV-Vis spectrum, which corresponds to electronic transitions from the ground state to various excited states. chemrxiv.orgnih.gov The predicted spectrum can then be compared with the experimental UV-Vis spectrum to validate the theoretical model and understand the nature of the electronic transitions. unifi.it For this compound, TDDFT calculations can help to assign the observed absorption bands to specific electronic transitions, such as π→π* and n→π* transitions within the indole and pyridine rings and the carbonyl group.

Theoretical Studies of Reaction Mechanisms and Transition States

While specific theoretical studies on the reaction mechanisms involving this compound are not extensively documented in the literature, computational methods can provide significant insights into its reactivity. The indole-3-carbaldehyde scaffold is known to participate in a variety of chemical transformations, and the presence of the bromo and pyridinyl substituents is expected to modulate the energy profiles of these reactions. wikipedia.orgekb.eg

Theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in elucidating the transition states of reactions such as electrophilic substitution, condensation, and oxidation. For instance, in an electrophilic attack at the indole nucleus, the electron-withdrawing nature of the bromine at the 5-position and the pyridine at the 2-position would likely influence the regioselectivity and activation energy of the reaction. Computational models can map the potential energy surface, identifying the geometry and energy of transition state structures.

A hypothetical reaction, such as the condensation of the carbaldehyde group with a nucleophile, can be modeled to understand the reaction pathway. The transition state for such a reaction would involve the formation of a new carbon-nucleophile bond and the breaking of the carbon-oxygen double bond. The energy barrier for this process would be influenced by the electronic effects of the substituents. The electron-withdrawing character of the pyridin-3-yl group and the bromine atom can impact the electrophilicity of the carbaldehyde carbon, thereby affecting the activation energy.

Table 1: Hypothetical Calculated Activation Energies for a Nucleophilic Addition to the Carbaldehyde Group

| Reactant | Nucleophile | Solvent | Computational Method | Calculated Activation Energy (kcal/mol) |

| This compound | Ammonia | Methanol | DFT (B3LYP/6-31G) | 15.2 |

| Indole-3-carbaldehyde | Ammonia | Methanol | DFT (B3LYP/6-31G) | 16.5 |

Note: The data in this table is hypothetical and serves to illustrate the expected trend based on substituent effects.

Analysis of Substituent Effects (Bromine, Pyridine) on Electronic Structure and Reactivity

The electronic properties and reactivity of the indole ring are significantly influenced by the nature and position of its substituents. In this compound, the bromine atom at the 5-position and the pyridin-3-yl group at the 2-position play crucial roles in modulating the electronic structure.

Pyridine Substituent: The pyridin-3-yl group is an electron-withdrawing group due to the higher electronegativity of the nitrogen atom compared to carbon. Its presence at the 2-position of the indole ring will significantly influence the electron density distribution. Computational studies on related systems show that electron-withdrawing groups can shift the absorption spectra. nih.gov The pyridine moiety can also participate in non-covalent interactions, such as hydrogen bonding, which can influence the molecule's conformation and intermolecular interactions. nih.govetamu.edu

The combined effect of these two substituents on the indole-3-carbaldehyde core is a complex interplay of inductive and resonance effects. These effects can be quantified using computational methods to calculate molecular electrostatic potential (MEP) maps, frontier molecular orbital energies, and charge distributions.

Table 2: Predicted Electronic Properties Based on Substituent Effects

| Property | Indole-3-carbaldehyde | 5-Bromo-1H-indole-3-carbaldehyde | This compound |

| HOMO Energy (eV) | -5.8 | -6.0 | -6.2 |

| LUMO Energy (eV) | -1.9 | -2.1 | -2.4 |

| HOMO-LUMO Gap (eV) | 3.9 | 3.9 | 3.8 |

| Dipole Moment (Debye) | 3.5 | 4.1 | 4.8 |

Note: The data in this table is illustrative and based on general trends observed in computational studies of substituted indoles. chemrxiv.org

Charge Transport and Optoelectronic Property Predictions in Materials Contexts

Indole derivatives are of significant interest in the field of organic electronics due to their potential application in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of bromine and pyridine substituents onto the indole core in this compound is expected to tailor its charge transport and optoelectronic properties.

Charge Transport: The charge transport properties of organic materials are closely related to their molecular packing in the solid state and the reorganization energy associated with charge transfer between adjacent molecules. Computational studies can predict these properties. The presence of the pyridinyl group, a known electron-accepting moiety, can enhance electron transport capabilities. nih.gov Conversely, the bulky nature of the substituents might influence the intermolecular π-π stacking, which is crucial for efficient charge hopping. Theoretical calculations of reorganization energies for both hole and electron transport can provide insights into the dominant charge carrier type. Generally, lower reorganization energies are indicative of higher charge mobility.

Optoelectronic Properties: The optoelectronic properties, such as absorption and emission wavelengths, are governed by the energy difference between the ground and excited states. Time-dependent DFT (TD-DFT) is a common computational method to predict these properties. The extended π-conjugation provided by the pyridin-3-yl group at the 2-position, along with the influence of the bromine atom, is expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to the parent indole-3-carbaldehyde. chemrxiv.org The predicted HOMO-LUMO gap can also provide a preliminary indication of the material's color and potential as an emitter in OLEDs. Pyridopyrazino[2,3-b]indole derivatives, for example, have been shown to have tunable electrochemical properties making them suitable as n-type materials in optoelectronic devices. researchgate.net

Table 3: Hypothetical Predicted Optoelectronic and Charge Transport Properties

| Property | Predicted Value |

| Maximum Absorption Wavelength (λ_max, nm) | 350 |

| Maximum Emission Wavelength (λ_em, nm) | 450 |

| Hole Reorganization Energy (eV) | 0.35 |

| Electron Reorganization Energy (eV) | 0.30 |

| Electron Affinity (eV) | 2.5 |

| Ionization Potential (eV) | 6.3 |

Note: This data is hypothetical and based on trends observed in computational studies of similar functionalized indole and pyridine-containing organic materials. researchgate.netnih.gov

Advanced Applications of 5 Bromo 2 Pyridin 3 Yl 1h Indole 3 Carbaldehyde in Materials Science and Catalysis

Applications in Organic Materials Science

The indole-pyridine motif is a promising building block for novel organic materials due to its inherent photophysical and electronic properties. The combination of the electron-donating indole (B1671886) and electron-accepting pyridine (B92270) can lead to materials with tunable intramolecular charge transfer (ICT) characteristics, which are crucial for various applications in organic electronics.

Development of Optoelectronic Materials and Organic Semiconductors

While direct studies on the optoelectronic properties of 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde are not extensively documented, the broader class of indole derivatives is recognized for its potential in organic electronics. The ability to engineer the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification is a key advantage. For instance, the introduction of electron-withdrawing and electron-donating groups can modulate the bandgap of the material, a critical parameter for organic semiconductors. The investigation of emerging lead-free and air-stable compounds as alternatives to traditional lead halide perovskites highlights the ongoing search for novel semiconductor materials with favorable optoelectronic and photovoltaic properties rsc.org. The principles applied in these studies, such as tuning material properties for efficient charge transfer and long exciton lifetimes, are relevant to the potential development of materials based on the this compound scaffold.

Design of Solid-State Luminescent Materials Based on Indole-Pyridine Scaffolds

Heterocyclic compounds that exhibit effective solid-state luminescence are in high demand for a variety of applications, including organic light-emitting diodes (OLEDs) and sensors. nih.govacs.org Research has shown that combining different heterocyclic moieties, such as indole and pyrimidine, within a single molecule can significantly enhance the material's luminescent behavior. nih.govacs.org These materials often possess superior luminescence characteristics and can be produced at a lower industrial cost compared to their inorganic counterparts. nih.gov

The design of such materials often focuses on creating molecules with a donor-π-acceptor (D-π-A) architecture to facilitate intramolecular charge transfer, which is a key mechanism for fluorescence. mdpi.com The indole group can act as the electron donor, the pyridine as the acceptor, and the bond between them as part of the π-bridge. The photophysical properties of these materials can be tuned by modifying the substituents on the indole or pyridine rings. For example, computational modeling can be used to predict how substitutions will affect the HOMO and LUMO energy levels and thus the emission color. acs.org

Below is a table summarizing the photoluminescence properties of some indole-based D-π-A compounds, illustrating the tunability of their emission characteristics.

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |

| Indole Derivative 1 | Dichloromethane | 420 | 483 | 63 |

| Indole Derivative 2 | Dichloromethane | 450 | 527 | 77 |

| Indole Derivative 3 | Dichloromethane | 480 | 590 | 110 |

This table is illustrative and based on data for various indole derivatives to show the principle of tunability. Specific values for this compound would require experimental measurement.

Exploration of Electrical and Optical Properties in Advanced Materials

The exploration of the electrical and optical properties of new materials is fundamental to their application in advanced technologies. Techniques such as cyclic voltammetry can be used to determine the HOMO and LUMO energy levels, which are crucial for understanding the charge injection and transport capabilities of a material in an electronic device. rsc.org Optical properties are typically investigated using UV-Vis and photoluminescence spectroscopy to determine the absorption and emission characteristics of the material.

For materials based on the indole-pyridine scaffold, it is expected that the combination of the electron-rich indole and electron-poor pyridine would result in interesting photophysical behaviors. The bromination of indole carboxaldehydes has been shown to significantly increase the potency of these compounds in certain biological applications, which may also correlate with altered electronic properties relevant to materials science. mdpi.com The study of various indole derivatives has shown that their photophysical performance can be tailored for applications such as fluorescent probes and pH sensors. mdpi.com

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The nitrogen atoms in both the indole and pyridine rings of this compound make it an excellent candidate for use as a ligand in coordination chemistry. The indole nitrogen can be deprotonated to form a σ-bond with a metal center, while the pyridine nitrogen has a lone pair of electrons that can readily coordinate to a metal. This bidentate N,N-coordination motif is common in catalysis.

Design and Synthesis of Metal Complexes Featuring the Indole-Pyridine Motif

The synthesis of metal complexes with indole-containing ligands is a well-established area of research. nih.gov These complexes have found applications in various fields, including medicinal chemistry and catalysis. The synthesis typically involves the reaction of the ligand with a metal salt in a suitable solvent. For instance, cobalt(III) complexes have been synthesized from ligands derived from pyridoxal hydrochloride and anilines. mdpi.com Similarly, a variety of metal complexes with ligands derived from indole-3-carboxaldehyde have been prepared and characterized. ugm.ac.idekb.egresearchgate.net

The this compound ligand could potentially coordinate to a variety of transition metals, such as palladium, nickel, copper, and ruthenium, to form stable complexes. The geometry of the resulting complex would depend on the metal ion and the reaction conditions. The electronic properties of the complex, and therefore its catalytic activity, could be tuned by the substituents on the indole and pyridine rings.

The following table provides examples of metal complexes formed with indole- or pyridine-based ligands, indicating the types of structures that could be formed with this compound.

| Metal Ion | Ligand Type | Coordination Geometry |

| Co(II), Ni(II), Cu(II), Zn(II) | Indole-based Schiff base | Octahedral |

| Au(III) | Indole-based Schiff base | Square Planar |

| Ni(II) | Terpyridine | Trigonal-bipyramidal or Octahedral |

| Co(III) | Pyridoxal-derived imine | Octahedral |

This table is based on data for related ligand systems to illustrate potential coordination geometries.

Catalytic Activity in Diverse Organic Transformations (e.g., Cross-Coupling Reactions, Allylation)

Metal complexes containing indole and pyridine motifs are known to be active catalysts for a variety of organic transformations. Metal-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds, and ligands play a crucial role in determining the efficiency and selectivity of these reactions. mdpi.com Palladium-catalyzed cross-coupling reactions are widely used for the functionalization of indoles. researchgate.net For example, a bimetallic Pd/Cu system has been used for the direct C-H heteroarylation of pyridines with indoles. nih.gov Nickel-terpyridine complexes have also been shown to be effective catalysts for C-C cross-coupling reactions. mdpi.com

The allylation of aldehydes and indoles is another important transformation that can be catalyzed by metal complexes. researchgate.netacs.org Chiral pyridine-N-oxides have been used as organocatalysts for the enantioselective allylation of aromatic aldehydes. researchgate.net Palladium-catalyzed enantioselective C-3 allylation of indoles has also been reported. acs.org A metal complex of this compound could potentially catalyze such reactions, with the steric and electronic environment provided by the ligand influencing the outcome of the reaction. The presence of the pyridine ring could enhance the stability and reactivity of the metal center, while the indole moiety could participate in substrate recognition or activation.

Investigation of Ligand Effects on Catalytic Performance and Selectivity

The indole scaffold is a well-known privileged structure in medicinal chemistry and has also found utility as a ligand in catalysis. The nitrogen atom within the indole ring and the pyridinyl substituent in this compound could potentially coordinate with various metal centers, making it a candidate for ligand design in catalysis.

The electronic and steric properties of this ligand could influence the catalytic activity and selectivity of a metal complex. The electron-withdrawing nature of the bromo and carbaldehyde groups, combined with the π-system of the indole and pyridine rings, would modulate the electron density at the metal center. This, in turn, can affect the catalytic cycle's key steps, such as oxidative addition and reductive elimination.

For instance, in cross-coupling reactions, the ligand's ability to stabilize the active catalytic species is paramount. The selectivity of such reactions, including regioselectivity and stereoselectivity, is often intricately linked to the ligand's architecture. Without specific experimental data for this compound, any discussion on its precise effects remains theoretical.

Supramolecular Chemistry and Self-Assembly Processes

The study of non-covalent interactions is central to supramolecular chemistry, dictating the self-assembly of molecules into well-defined architectures.

Formation of Supramolecular Architectures through Non-Covalent Interactions

The structure of this compound possesses several features that could facilitate the formation of supramolecular assemblies. The indole N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the pyridine nitrogen can act as hydrogen bond acceptors. Furthermore, π-π stacking interactions between the aromatic indole and pyridine rings could play a significant role in the self-assembly process. Halogen bonding, involving the bromine atom, is another non-covalent interaction that could direct the formation of specific supramolecular structures.

For comparison, the crystal structure of a related compound, 6-bromo-1H-indole-3-carbaldehyde, reveals the formation of chains through N-H···O hydrogen bonds, with further aggregation through Br-involved interactions. It is plausible that this compound would exhibit similar, yet more complex, self-assembly patterns due to the additional pyridinyl group.

Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cyclodextrins)

Cyclodextrins are macrocyclic hosts known for their ability to encapsulate guest molecules within their hydrophobic cavities. The indole moiety is a common guest for cyclodextrins. The formation of an inclusion complex between this compound and a cyclodextrin would depend on the size of the cyclodextrin cavity and the steric and electronic complementarity between the host and guest.

The hydrophobic indole and pyridine portions of the molecule could potentially be encapsulated within the cyclodextrin cavity, leading to changes in its physicochemical properties, such as solubility and stability. Spectroscopic techniques like NMR and fluorescence spectroscopy are typically used to study such host-guest interactions and determine the binding constants and stoichiometry of the resulting complexes. However, no such studies have been reported for this compound.

Engineering of Functional Supramolecular Assemblies for Specific Chemical Applications

The ability to form ordered supramolecular structures is a prerequisite for the development of functional materials. By programming the non-covalent interactions through synthetic modifications, it is possible to engineer materials with specific properties and applications.

For example, self-assembled structures of indole derivatives have been explored for applications in organic electronics and sensing. The π-conjugated system of this compound suggests its potential use in such areas. Furthermore, the incorporation of this molecule into larger supramolecular assemblies could lead to materials with tunable optical or electronic properties. The development of such functional materials, however, would require a detailed understanding of the self-assembly behavior of this specific compound, which is currently lacking.

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Variable | Example from Evidence | Impact on Yield |

|---|---|---|

| Solvent (PEG-400/DMF) | 50% yield | |

| Catalyst (CuI) | Accelerates click chemistry | |

| Purification (Flash Chromatography) | Removes DMF traces |

Q. Table 2: Crystallographic Data Comparison

| Parameter | ||

|---|---|---|

| R-factor | Not reported | 0.025 |

| Temperature (K) | Room temp | 100 |

| Data-to-Parameter Ratio | N/A | 15.9 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.